2,4-dioxo-1H-pyrimidine-6-carboxylic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine
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Overview
Description
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine is a complex organic compound that combines two distinct chemical structures: a pyrimidine derivative and an acridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring through a condensation reaction between urea and malonic acid derivatives. The acridine moiety can be synthesized through a cyclization reaction involving aniline derivatives and cyclohexanone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-dioxo-1H-pyrimidine-6-carboxylic acid: Shares the pyrimidine moiety but lacks the acridine component.
1,2,3,4,5,6,7,8-octahydroacridin-9-amine: Contains the acridine moiety but lacks the pyrimidine component.
Uniqueness
The uniqueness of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine lies in its combined structure, which may confer unique chemical and biological properties not found in the individual components. This dual functionality can be advantageous in designing multifunctional molecules for specific applications.
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.C5H4N2O4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;8-3-1-2(4(9)10)6-5(11)7-3/h1-8H2,(H2,14,15);1H,(H,9,10)(H2,6,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYYPLGIABGUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C1=C(NC(=O)NC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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